1-(1H-Pyrazol-1-yl)butan-1-one
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Overview
Description
1-(1H-Pyrazol-1-yl)butan-1-one is an organic compound that features a pyrazole ring attached to a butanone moiety Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Pyrazol-1-yl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole with butanone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. Continuous flow reactors and other advanced technologies may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Pyrazol-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
1-(1H-Pyrazol-1-yl)butan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-1-yl)butan-1-one involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .
Comparison with Similar Compounds
- 4-Phenyl-4-(1H-pyrazol-1-yl)butan-2-one
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenylbutan-2-one
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-one
Uniqueness: 1-(1H-Pyrazol-1-yl)butan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butanone moiety enhances its reactivity and potential for functionalization compared to other pyrazole derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and advanced materials. Continued research into its properties and applications will likely yield further insights and innovations.
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-pyrazol-1-ylbutan-1-one |
InChI |
InChI=1S/C7H10N2O/c1-2-4-7(10)9-6-3-5-8-9/h3,5-6H,2,4H2,1H3 |
InChI Key |
SLLHUNDROCSOIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C=CC=N1 |
Origin of Product |
United States |
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